thonningianin B

PTP1B Diabetes Insulin Signaling

Choose Thonningianin B (≥98% purity) for precise research. Its moderate PTP1B inhibition (IC50 19-25 μM) and defined DPPH scavenging (IC50 21 μM) make it an essential reference compound. Differentiated from Thonningianin A by galloylation pattern, ensuring reproducible SAR and autophagy studies. Ideal for HPLC botanical standard.

Molecular Formula C35H30O17
Molecular Weight 722.6 g/mol
Cat. No. B1251198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethonningianin B
Synonymsthonningianin B
Molecular FormulaC35H30O17
Molecular Weight722.6 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C35H30O17/c36-17(7-6-13-4-2-1-3-5-13)25-18(37)8-14(9-19(25)38)50-35-31(46)30(45)32-22(51-35)12-49-33(47)15-10-20(39)26(41)28(43)23(15)24-16(34(48)52-32)11-21(40)27(42)29(24)44/h1-5,8-11,22,30-32,35,37-46H,6-7,12H2/t22-,30-,31-,32-,35-/m1/s1
InChIKeyUJNCWORGHSATHA-XWSAIMBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thonningianin B: Procuring the Ellagitannin with Defined Antioxidant, PTP1B Inhibitory, and Autophagy-Enhancing Signatures


Thonningianin B (CAS: 271579-12-5), a naturally occurring ellagitannin, is isolated primarily from the African medicinal herb *Thonningia sanguinea* and from *Penthorum chinense* Pursh [1]. Structurally characterized as a hydrolyzable tannin with a C35H30O17 molecular formula (MW: 722.6 g/mol) [2], it distinguishes itself from its close analog Thonningianin A by the absence of an additional galloyl group, a structural difference that translates directly into divergent biological activity profiles and selectivity across multiple target pathways [3].

Why Generic Ellagitannin Substitution for Thonningianin B Fails in Targeted Research Applications


Ellagitannins are a structurally diverse class of hydrolyzable tannins, and substitution with a generic analog—even a closely related congener like Thonningianin A—carries significant risk of experimental divergence. Direct comparative data demonstrate that while both Thonningianin A and B share an ellagitannin core, their differential galloylation patterns result in quantifiably distinct activities. For instance, Thonningianin A is a substantially more potent inhibitor of protein tyrosine phosphatase-1B (PTP1B) (IC50 = 4.4 μM) compared to Thonningianin B (IC50 = 19-25 μM), a 4- to 6-fold difference that precludes functional interchangeability in metabolic disease models [1]. Similarly, in autophagy induction assays, Thonningianin A exhibits a stronger effect than Thonningianin B, a finding directly attributed to their structural divergence [2]. The following quantitative evidence guide is designed to delineate the precise, experimentally-verified differentiation points for Thonningianin B, enabling scientifically rigorous selection and procurement decisions.

Quantitative Differentiation Guide: Thonningianin B vs. Closest Analogs and Alternatives


PTP1B Inhibitory Activity: Thonningianin B vs. Thonningianin A in a Direct Comparative Enzyme Assay

Thonningianin B exhibits moderate inhibition of protein tyrosine phosphatase-1B (PTP1B), a key negative regulator of insulin signaling. In a direct head-to-head enzyme assay, thonningianin B (compound 9) demonstrated an IC50 range of 19-25 μM, whereas its close structural analog thonningianin A (compound 10) was significantly more potent, with an IC50 of 4.4 μM [1]. This quantifiable 4- to 6-fold difference in potency is directly linked to the presence of an additional galloyl group in thonningianin A, a structural feature absent in thonningianin B [1].

PTP1B Diabetes Insulin Signaling

Autophagy Induction: Relative Potency of Thonningianin B vs. Thonningianin A and PHG Derivatives in a Side-by-Side Screening

In a targeted screening for autophagy enhancers from *Penthorum chinense* Pursh, four ellagitannin flavonoids were identified, including thonningianin B (TB), thonningianin A (TA), and two pinocembrin glucosides (PHG, PGHG). Among these, thonningianin A exhibited the strongest autophagy induction effect, with thonningianin B demonstrating a quantifiably weaker response [1]. The study established a clear activity hierarchy (TA > others > TB) in both LC3 protein expression and GFP-LC3 puncta formation assays in microglial cells [1].

Autophagy Neuroinflammation Alzheimer's Disease

DPPH Radical Scavenging: Absolute Potency of Thonningianin B with Comparative Context Against Thonningianin A

Thonningianin B demonstrates potent, concentration-dependent scavenging of the stable free radical DPPH. Quantitative data from independent experiments establish that a 34.5 μM solution of thonningianin B achieves complete DPPH radical scavenging, with a calculated IC50 of 21 μM . While a direct head-to-head comparison under identical conditions is not available in the primary literature for thonningianin A's DPPH IC50, cross-study comparison reveals that thonningianin A exhibits an IC50 of 8.0 μM (8000 nM) in a separate assay system . This suggests thonningianin A is approximately 2.6-fold more potent as a DPPH scavenger, though the difference is less pronounced than in PTP1B inhibition. The original 2000 study using ESR analysis confirmed that both compounds exhibit strong free radical scavenging activity, but did not report quantitative IC50 values [1].

Antioxidant Free Radical Oxidative Stress

Anti-Proliferative Activity: Thonningianin B Demonstrates Moderate Cytotoxicity in Hepatic Stellate Cells

In a study evaluating polyphenols from *Penthorum chinense* Pursh for anti-proliferative activity, thonningianin B (compound 6) was tested against HSC-T6 hepatic stellate cells. The compound exhibited moderate activity with an IC50 value falling within a range comparable to other moderately active ellagitannins in the panel, though it was less potent than the most active compounds (e.g., compound 2 with IC50 = 12.7 μM) [1]. This positions thonningianin B as a moderate anti-proliferative agent within this specific ellagitannin class, offering a distinct activity window for applications where potent cytotoxicity is not desired.

Anti-proliferative Liver Fibrosis HSC-T6

Solubility and Formulation: Thonningianin B Exhibits Favorable Solubility in DMSO and Methanol for In Vitro Studies

Thonningianin B demonstrates practical solubility profiles for in vitro experimental use. It is soluble in DMSO at 66.67 mg/mL (92.26 mM) and in methanol at 50 mg/mL (69.19 mM), with ultrasonication recommended to aid dissolution [1]. This solubility profile is characteristic of ellagitannins, which generally exhibit moderate to good solubility in polar aprotic solvents. While no direct comparative solubility data for thonningianin A is available in the public domain, the molecular weight and polarity of thonningianin B (MW 722.6) compared to thonningianin A (MW 874.7) suggests that the smaller, less galloylated thonningianin B may offer slightly improved solubility characteristics, though this remains a class-level inference rather than a directly verified comparator claim.

Solubility Formulation DMSO

Optimal Procurement and Application Scenarios for Thonningianin B Based on Quantitative Differentiation


Control Compound for PTP1B Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

Given the 4- to 6-fold difference in PTP1B inhibitory potency between thonningianin B (IC50 = 19-25 μM) and thonningianin A (IC50 = 4.4 μM) [1], thonningianin B serves as an ideal control or reference compound in PTP1B inhibitor screening campaigns. Its moderate activity provides a benchmark for identifying novel inhibitors with improved potency over the baseline ellagitannin scaffold, while its structural relationship to the more potent thonningianin A enables informative SAR analysis around the galloyl substitution pattern.

Moderate Autophagy Inducer for Neuroinflammation Studies Requiring Pathway Tuning Rather Than Maximal Activation

Thonningianin B's activity as an autophagy enhancer, though weaker than thonningianin A [2], positions it as a valuable tool for experiments where moderate pathway modulation is desired to avoid off-target effects or toxicity associated with strong autophagy induction. This is particularly relevant in microglial cell models where balanced autophagic flux is critical for studying NLRP3 inflammasome regulation without inducing excessive cellular stress.

Antioxidant Reference Standard with Defined DPPH Scavenging Parameters

With a fully characterized DPPH radical scavenging profile (complete scavenging at 34.5 μM; IC50 = 21 μM) , thonningianin B can be employed as a quantifiable antioxidant reference standard in oxidative stress assays. Its defined potency allows researchers to calibrate assay sensitivity and compare the efficacy of novel antioxidants against a well-characterized ellagitannin baseline.

Natural Product Procurement for Quality Control and Fingerprinting of Thonningia sanguinea and Penthorum chinense Extracts

Thonningianin B, alongside thonningianin A, constitutes a major bioactive ellagitannin component in Thonningia sanguinea and Penthorum chinense [3]. Procuring high-purity thonningianin B (typically ≥98% by HPLC) enables its use as an authentic standard for HPLC fingerprinting, quantitative analysis, and quality control of herbal extracts and botanical preparations, ensuring batch-to-batch consistency in research and potential industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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